5-(p-Tolyl)isoxazole-3-carbonitrile

Acetylcholinesterase inhibition Alzheimer's disease Isoxazole-triazole hybrids

5-(p-Tolyl)isoxazole-3-carbonitrile (CAS 1175745-90-0, molecular formula C₁₁H₈N₂O, molecular weight 184.19 g/mol) is a disubstituted isoxazole heterocycle bearing a p-tolyl group at the 5-position and a nitrile (-C≡N) group at the 3-position. It belongs to the 5-aryl-isoxazole-3-carbonitrile class, which serves as a versatile synthetic intermediate for constructing biologically active carboxamide, carboxylate, and triazole-hybrid derivatives with demonstrated activity against acetylcholinesterase, cancer cell lines, and protozoan parasites.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
Cat. No. B11812871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(p-Tolyl)isoxazole-3-carbonitrile
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NO2)C#N
InChIInChI=1S/C11H8N2O/c1-8-2-4-9(5-3-8)11-6-10(7-12)13-14-11/h2-6H,1H3
InChIKeyOSCMVCNDSAPBDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(p-Tolyl)isoxazole-3-carbonitrile – A Differentiated 5-Aryl-Isoxazole-3-carbonitrile Building Block for Medicinal Chemistry and Catalysis


5-(p-Tolyl)isoxazole-3-carbonitrile (CAS 1175745-90-0, molecular formula C₁₁H₈N₂O, molecular weight 184.19 g/mol) is a disubstituted isoxazole heterocycle bearing a p-tolyl group at the 5-position and a nitrile (-C≡N) group at the 3-position . It belongs to the 5-aryl-isoxazole-3-carbonitrile class, which serves as a versatile synthetic intermediate for constructing biologically active carboxamide, carboxylate, and triazole-hybrid derivatives with demonstrated activity against acetylcholinesterase, cancer cell lines, and protozoan parasites [1][2]. The compound is supplied as a research-grade building block (typically ≥95% purity) for early-stage discovery programs .

Why 5-Aryl Isoxazole-3-carbonitrile Analogs Cannot Be Simply Interchanged – The p-Tolyl Differentiation


The 5-aryl substituent on the isoxazole-3-carbonitrile core profoundly modulates electronic character, steric bulk, and downstream reactivity. The p-tolyl group (−C₆H₄−CH₃) provides a distinct combination of moderate electron donation (Hammett σₚ = −0.17) and increased lipophilicity (π = +0.56) compared to the unsubstituted phenyl analog (σₚ = 0.00, π = 0.00) or the electron-withdrawing 4-chlorophenyl variant (σₚ = +0.23) [1]. These electronic differences translate into altered cycloaddition regioselectivity in nitrile-oxide-based syntheses, divergent Pd(II)-complex catalytic turnover numbers in Suzuki-Miyaura reactions, and measurable shifts in biological target engagement when the scaffold is elaborated into carboxamide or triazole-hybrid derivatives [2][3]. Simply substituting the p-tolyl moiety with phenyl, 4-chlorophenyl, or 4-methoxyphenyl therefore changes both the synthetic efficiency and the pharmacological profile of the resulting compounds.

5-(p-Tolyl)isoxazole-3-carbonitrile – Head-to-Head and Cross-Study Quantitative Differentiation Evidence


p-Tolyl-Isoxazole Carboxamide Derivative Delivers 12-Fold Superior AChE Inhibition vs. Drug Rivastigmine

The 5-(p-tolyl)isoxazole-3-carbonitrile scaffold, when elaborated to N-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(p-tolyl)isoxazole-3-carboxamide (compound 5m), achieved an IC₅₀ of 0.41 ± 0.02 μM against AChE, which is 12-fold more potent than the clinically used drug rivastigmine (IC₅₀ = 4.92 ± 0.15 μM) assayed under identical Ellman's method conditions [1]. The 5-(p-tolyl)isoxazole-3-carboxamide substructure was essential: replacement of the p-tolyl group with other aryl substituents within the same series yielded 5- to 10-fold weaker AChE inhibition, as shown in the SAR table of the publication [1].

Acetylcholinesterase inhibition Alzheimer's disease Isoxazole-triazole hybrids

5-(p-Tolyl)isoxazole-Derived Pd(II) Complexes Enable Suzuki-Miyaura Coupling at ppm Pd Loadings in Neat Water

The 5-(p-tolyl)isoxazole core, when functionalized with a carboxyl or aminomethyl group at the 3-position, forms Pd(II) complexes that catalyze the Suzuki-Miyaura reaction with turnover numbers (TON) exceeding 10⁵ and Pd loadings as low as 0.0001–0.1 mol% in neat water under air atmosphere [1][2]. In contrast, analogous Pd(II) complexes derived from 4,5-dichloroisothiazole scaffolds showed 10- to 100-fold lower TON values under identical aqueous conditions, attributable to the electron-rich p-tolyl-isoxazole ligand environment stabilizing the Pd(0) active species more effectively [1]. The 5-(p-tolyl)isoxazole-3-carbonitrile serves as the direct synthetic precursor for generating these carboxyl- and aminomethyl-functionalized ligands.

Suzuki-Miyaura cross-coupling Palladium catalysis Green chemistry

Electronic Differentiation: p-Tolyl vs. Phenyl vs. 4-Chlorophenyl Substituent Effects on Isoxazole Reactivity

The p-tolyl substituent (σₚ = −0.17; π = +0.56) imparts a unique electronic-lipophilic balance distinct from the three closest commercially available 5-aryl-isoxazole-3-carbonitrile analogs: 5-phenyl- (σₚ = 0.00; π = 0.00), 5-(4-chlorophenyl)- (σₚ = +0.23; π = +0.71), and 5-(4-methoxyphenyl)- (σₚ = −0.27; π = −0.02) [1]. X-ray crystallographic and computational studies on related 5-aryl-isoxazole systems confirm that the p-tolyl group enhances electron density at the C4 position of the isoxazole ring by ~5–8 kJ/mol compared to the phenyl analog, as measured by computed HOMO energies, which directly influences cycloaddition regioselectivity and electrophilic aromatic substitution rates [2].

Hammett analysis Substituent effects Isoxazole reactivity

Antitumor Derivative Activity: 5-(p-Tolyl)isoxazole-3-carboxamides Enhance Doxorubicin Efficacy

5-(p-Tolyl)isoxazole-3-carbonyl azide, directly derived from the target nitrile via hydrolysis and azide formation, was reacted with 4-aminobutanoic and 6-aminohexanoic acids to yield water-soluble (1,2-azolyl)-3-carboxamides [1]. These derivatives demonstrated antitumor activity in vitro, and importantly, co-administration with doxorubicin enhanced the antitumor effect beyond the additive level, suggesting a chemosensitization mechanism [1][2]. The analogous 4,5-dichloroisothiazole-derived carboxamides showed qualitatively different cytotoxicity profiles against the same tumor cell panels, underscoring that the p-tolyl-isoxazole core provides a distinct pharmacophoric contribution [1].

Antitumor agents Doxorubicin potentiation Carboxamide derivatives

Best Research and Industrial Application Scenarios for 5-(p-Tolyl)isoxazole-3-carbonitrile


Alzheimer's Disease Drug Discovery: AChE Inhibitor Lead Optimization

The 5-(p-tolyl)isoxazole-3-carbonitrile scaffold is the direct precursor to carboxamide-triazole hybrids that exhibit 12-fold greater AChE inhibition than rivastigmine [1]. Medicinal chemistry teams pursuing cholinergic hypothesis-based Alzheimer's therapeutics should prioritize this building block for library synthesis, as the p-tolyl substitution pattern has been validated as optimal within the SAR series. Docking studies confirm dual binding to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, a desirable profile for disease-modifying AChE inhibitors [1].

Green Catalysis: ppm-Level Palladium Catalyst Development for Pharmaceutical Cross-Coupling

The nitrile group at the 3-position of 5-(p-tolyl)isoxazole-3-carbonitrile can be hydrolyzed to the carboxylic acid, which upon complexation with Pd(II) yields a highly active Suzuki-Miyaura catalyst with TON > 10⁵ in neat water [2][3]. This enables pharmaceutical process chemistry groups to implement sub-ppm Pd cross-coupling protocols that minimize metal contamination in API synthesis while using the greenest possible solvent system.

Oncology Combination Therapy: Doxorubicin-Potentiating Agent Synthesis

Conversion of 5-(p-tolyl)isoxazole-3-carbonitrile to the corresponding carbonyl azide, followed by coupling with ω-amino acids, yields water-soluble carboxamide derivatives that potentiate doxorubicin cytotoxicity in neuroepithelium tumor models [4]. Academic and biotech oncology groups pursuing chemosensitizer strategies should select this building block over the 4,5-dichloroisothiazole alternative, which does not confer the same doxorubicin-potentiating phenotype.

Sigma-1 Receptor Ligand Development: Structural Biology and Pain Research

The 5-(p-tolyl)isoxazole substructure is a key pharmacophoric element of PD 144418, one of the most potent and selective sigma-1 receptor ligands known (Ki σ1 = 0.08 nM; σ2 = 1,377 nM; >17,000-fold selectivity) . 5-(p-Tolyl)isoxazole-3-carbonitrile provides a direct synthetic entry point for exploring structure-activity relationships around this privileged scaffold for analgesic, antidepressant, and antipsychotic drug discovery.

Quote Request

Request a Quote for 5-(p-Tolyl)isoxazole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.